molecular formula C9H13N3O3 B12931641 N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide CAS No. 61533-70-8

N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide

Cat. No.: B12931641
CAS No.: 61533-70-8
M. Wt: 211.22 g/mol
InChI Key: XEYJATGZBDFKLT-UHFFFAOYSA-N
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Description

N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide is a chemical compound with the molecular formula C9H13N3O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.

Preparation Methods

The synthesis of N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide typically involves the reaction of 2-chloropyrimidine with 2-methoxyethanol in the presence of a base to form the intermediate 5-(2-methoxyethoxy)pyrimidine. This intermediate is then reacted with acetic anhydride to yield the final product, this compound. The reaction conditions usually involve heating and the use of solvents such as toluene or ethyl acetate.

Chemical Reactions Analysis

N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential use in drug development, particularly for their anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a building block in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide can be compared with other pyrimidine derivatives, such as:

    N-(5-Ethoxypyrimidin-2-yl)acetamide: Similar in structure but with an ethoxy group instead of a methoxyethoxy group.

    N-(Pyridin-2-yl)acetamide: Contains a pyridine ring instead of a pyrimidine ring.

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyridine ring fused to the pyrimidine ring and exhibit different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

61533-70-8

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

N-[5-(2-methoxyethoxy)pyrimidin-2-yl]acetamide

InChI

InChI=1S/C9H13N3O3/c1-7(13)12-9-10-5-8(6-11-9)15-4-3-14-2/h5-6H,3-4H2,1-2H3,(H,10,11,12,13)

InChI Key

XEYJATGZBDFKLT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(C=N1)OCCOC

Origin of Product

United States

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